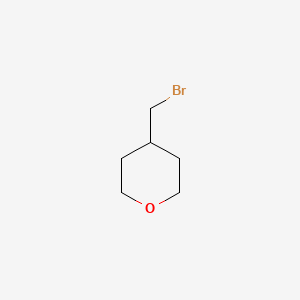

4-(Bromomethyl)tetrahydropyran

Overview

Description

4-(Bromomethyl)tetrahydropyran: is an organic compound with the molecular formula C6H11BrO and a molecular weight of 179.05 g/mol . It is a colorless liquid with a pungent odor and is soluble in many organic solvents such as ethanol, ether, and dimethylformamide . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)tetrahydropyran can be synthesized through several methods. One common method involves the bromination of tetrahydropyran-4-methanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane . The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Chemical Reactions Involving 4-(Bromomethyl)tetrahydropyran

This compound participates in several important chemical reactions due to its reactive bromomethyl group:

Nucleophilic Substitution Reactions

The bromine atom in the bromomethyl group acts as a leaving group, allowing for nucleophilic substitution reactions where various nucleophiles can replace bromine. Common nucleophiles include:

-

Amines

-

Alcohols

-

Thiols

Mechanism : The reaction typically proceeds via an mechanism, where the nucleophile attacks the carbon atom bonded to bromine from the opposite side, leading to the formation of a new bond while displacing bromide ion .

Cyclization Reactions

The compound can also undergo cyclization reactions, particularly when reacting with alkenes or alkynes under specific conditions, leading to more complex cyclic structures that are useful in medicinal chemistry .

Kinetics and Selectivity

Research indicates that factors such as solvent polarity and temperature significantly influence the rate of nucleophilic substitution reactions involving this compound. Higher solvent polarity tends to increase nucleophile accessibility, thereby enhancing reaction rates .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrO

- Molecular Weight : 179.057 g/mol

- CAS Number : 125552-89-8

- IUPAC Name : 4-(bromomethyl)oxane

- SMILES Notation : C1COCCC1CBr

The compound consists of a tetrahydropyran ring with a bromomethyl group, which enhances its reactivity in various chemical reactions.

Organic Synthesis

4-(Bromomethyl)tetrahydropyran serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of biologically active compounds and pharmaceuticals. The bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Acetonitrile, CsCO, 20°C, 18.5 h | 70 |

| Coupling Reactions | DMF, KCO, 60°C, 24 h | 85 |

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines and exhibit significant antibacterial effects against various strains.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines using MTT assays. Results indicated that certain derivatives had IC values below 10 µM, suggesting potential as lead compounds for further development.

Material Science

In material science, this compound is utilized in the production of specialty chemicals and polymers. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Table 2: Comparison with Similar Compounds

| Compound | Reactivity | Application Area |

|---|---|---|

| 4-(Chloromethyl)tetrahydropyran | Moderate | Organic Synthesis |

| 4-(Iodomethyl)tetrahydropyran | High | Medicinal Chemistry |

| 4-(Hydroxymethyl)tetrahydropyran | Low | Polymer Chemistry |

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)tetrahydropyran primarily involves its reactivity as an alkylating agent. The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in target molecules . This reactivity makes it useful in the synthesis of various derivatives and in modifying the structure of biologically active compounds .

Comparison with Similar Compounds

Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.

4-(Bromomethyl)tetrahydrofuran: Similar to 4-(Bromomethyl)tetrahydropyran but with a five-membered ring structure.

Uniqueness: this compound is unique due to its six-membered ring structure, which provides greater stability and reactivity compared to five-membered ring analogs. This stability makes it a preferred intermediate in the synthesis of complex organic molecules .

Biological Activity

4-(Bromomethyl)tetrahydropyran (CAS No. 125552-89-8) is a brominated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHBrO

- Molecular Weight : 189.06 g/mol

- Structure : The compound features a tetrahydropyran ring with a bromomethyl group at the 4-position, enhancing its reactivity as an alkylating agent.

The biological activity of this compound primarily arises from its reactivity as an alkylating agent. The bromine atom can participate in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in target biomolecules. This mechanism is particularly relevant in the context of enzyme inhibition and receptor modulation, making it a valuable precursor for developing biologically active compounds .

Enzyme Inhibition

Research indicates that this compound can serve as a precursor for synthesizing various enzyme inhibitors. For instance, it has been utilized in the development of inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as cancer and bacterial infections.

Case Studies

- Antimicrobial Activity : A study explored the use of brominated compounds, including derivatives of this compound, against Mycobacterium abscessus. The compound demonstrated potential as a lead structure for developing novel antibiotics due to its ability to inhibit essential bacterial enzymes .

- Cancer Research : In cancer studies, derivatives synthesized from this compound have shown promise in targeting specific cancer cell lines. For example, compounds derived from this precursor exhibited selective cytotoxicity against prostate cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(Bromomethyl)tetrahydropyran?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves the bromination of tetrahydropyran derivatives using reagents such as HBr or PBr₃ under controlled conditions. For example, acetyl chloride can act as a catalyst in acetonitrile solvent, with reaction progress monitored by TLC. Post-reaction, purification via silica gel chromatography ensures high yield and purity . Key Steps :

- Reaction setup: Substrate + brominating agent (e.g., PBr₃) in anhydrous solvent.

- Monitoring: TLC to track carbonyl compound consumption.

- Workup: Quenching with water, ethyl acetate extraction, and drying with Na₂SO₄.

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : Confirms substituent positions and bromomethyl group integration.

- FT-IR : Validates functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).

- TLC : Assesses reaction completion and purity during synthesis .

Example Data :

| Property | Value (Reference) |

|---|---|

| Molecular Weight | 179.1 g/mol |

| Boiling Point | 205.4°C |

| Density | 1.359 g/cm³ |

Advanced Research Questions

Q. How can chemoselective reactions be achieved with this compound to avoid unwanted byproducts?

- Methodological Answer : Chemoselectivity is critical in functionalizing the bromomethyl group without disrupting the tetrahydropyran ring. Stannane-free hydrodehalogenation (e.g., using LiAlH₄ or NaBH₄) minimizes side reactions. For instance, LiAlH₄ selectively reduces the C-Br bond in THF at –78°C, preserving the ether ring . Critical Factors :

- Solvent choice (e.g., THF vs. DCM).

- Temperature control to suppress ring-opening.

- Catalyst-free conditions to avoid stannane toxicity .

Q. What mechanistic insights explain competing pathways in the functionalization of this compound?

- Methodological Answer : Competing pathways arise from the nucleophilicity of the bromomethyl group versus ring oxygen. Computational studies (e.g., DFT) reveal that electron-withdrawing groups on the ring increase bromomethyl reactivity. For example, prototropic shifts in microhydrated complexes can stabilize intermediates, favoring substitution over elimination . Data Contradiction Analysis :

- Contradiction : Conflicting reports on LiHMDS efficacy in metalation.

- Resolution : Steric hindrance from the tetrahydropyran ring dictates metalation sites; excess LiHMDS (2.5 equiv) ensures bromomethyl activation .

Q. How do solvent effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance bromide ion dissociation, facilitating Suzuki-Miyaura couplings. In contrast, non-polar solvents (e.g., toluene) favor SN2 mechanisms. A case study using Pd(PPh₃)₄ in DMF achieved 85% yield in aryl couplings, while toluene led to <50% yield due to poor solubility . Optimization Table :

| Solvent | Catalyst | Yield (%) | Selectivity (C-Br vs. Ring) |

|---|---|---|---|

| DMF | Pd(PPh₃)₄ | 85 | High |

| Toluene | Pd(OAc)₂ | 48 | Moderate |

| THF | Ni(COD)₂ | 72 | High |

Q. Data-Driven Insights

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies often stem from trace moisture or oxygen. Rigorous drying of solvents (e.g., molecular sieves in THF) and inert atmosphere (N₂/Ar) improve reproducibility. For example, yields for hydrodehalogenation increased from 60% to 92% after implementing Schlenk-line techniques .

Q. How can computational tools predict synthetic pathways for novel this compound analogs?

- Methodological Answer : AI-driven platforms (e.g., Reaxys or Pistachio models) analyze reaction databases to propose routes. A study leveraging these tools identified this compound as a key intermediate in statin synthesis, prioritizing steps with >90% atom economy .

Properties

IUPAC Name |

4-(bromomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOOYAKLEOGKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378338 | |

| Record name | 4-(Bromomethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125552-89-8 | |

| Record name | 4-(Bromomethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.